molecular formula C9H10ClNO2 B1441926 Ethyl 2-(5-chloropyridin-2-YL)acetate CAS No. 1060814-82-5

Ethyl 2-(5-chloropyridin-2-YL)acetate

Cat. No.: B1441926
CAS No.: 1060814-82-5
M. Wt: 199.63 g/mol
InChI Key: MAFCWRXNUIZGKW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is an intermediate in the synthesis of Edoxaban-d6, an isotope labelled analog of Edoxaban, which is an anticoagulant drug acting as a direct factor Xa inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H10ClNO2 . The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.64 . It is stored in a sealed, dry environment at room temperature . The compound is in liquid form .

Scientific Research Applications

Synthesis Techniques

Ethyl 2-(5-chloropyridin-2-YL)acetate is involved in various synthetic pathways for creating heterocyclic compounds. For instance:

  • Synthesis of Aryloxadiazolylacetic Acids : The compound has been used in the synthesis of aryloxadiazolylacetic acids, contributing to the creation of 1,3,4-oxadiazoles and their derivatives. These compounds have known anti-inflammatory and analgesic activities and are used in synthesizing new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).

Biological and Chemical Applications

  • Memory Enhancement in Mice : Derivatives of this compound have been synthesized and tested for their effects on memory in mice. For instance, the compound 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate was prepared and tested, showing significant improvement in memory abilities in mice (Li Ming-zhu, 2010).

  • Regioselective Synthesis : The compound has been used in highly regioselective synthesis processes, such as the preparation of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, demonstrating the compound's utility in precise synthetic applications (Karamé et al., 2011).

  • Coordination Polymers : this compound derivatives have been used in the synthesis of coordination polymers. For example, Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers have been derived from isomeric compounds related to this compound, showing its utility in the creation of complex molecular structures (Hu et al., 2016).

  • Solid State Fluorescence : Derivatives of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, related to this compound, have shown solid-state fluorescence, indicating potential applications in material science for their luminescent properties (Chunikhin & Ershov, 2021).

  • Anticancer Agents Synthesis : The compound has been involved in the synthesis of potential anticancer agents, demonstrating its role in creating therapeutically significant molecules (Temple et al., 1983).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFCWRXNUIZGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cesium carbonate (71 g, 218 mmol) was added to 2-bromo-5-chloropyridine (14 g, 73 mmol) and diethyl malonate (22 mL, 145 mmol) in dry 1,4-dioxane (280 mL) and the solution was degassed with argon for 30 minutes. Then copper (I) oxide (2.8 g, 14.55 mmol) and picolinic acid (3.6 g, 29 mmol) were added and the mixture was stirred in a sealed vessel at 130° C. for 24 hours. The mixture was cooled to room temperature, quenched with water (100 mL) and extracted with EtOAc (3×100 mL). The organic extracts were washed with water (200 mL), brine (200 mL), dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with EtOAc: Hexane 92: 8 to afford the title compound as a yellow oil (54%, 8.0 g).
Name
Cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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